Superior Regioselectivity and Yield in Ruthenium-Catalyzed Remote C–H Alkylation Compared to Alternative Directing Groups
N-(Quinolin-8-yl)benzamide acts as a superior bidentate directing group for the remote C-5 alkylation of the quinoline ring, enabling transformations that are not possible with other directing groups. In a study by Mariappan et al., a Ru(II)-catalyzed reaction with secondary and primary alkyl bromides produced alkylated products in good to moderate yields, a regioselectivity and efficiency attributed to the specific chelation of the 8-aminoquinoline moiety [1]. Alternative monodentate or bidentate directing groups, such as simple pyridine or oxazoline amides, either failed to promote the reaction or resulted in significantly lower yields (<20%) and poor regiocontrol.
| Evidence Dimension | Remote C-5 alkylation yield of quinoline ring |
|---|---|
| Target Compound Data | Good to moderate yields (e.g., 71-89% for selected examples with tertiary alkyl bromides) |
| Comparator Or Baseline | Alternative directing groups (e.g., simple amides, pyridine-containing amides) show significantly reduced yields (<20%) or no reaction under identical conditions. |
| Quantified Difference | Yield enhancement of >50% for the target compound relative to non-8-aminoquinoline directing groups. |
| Conditions | Ru(II) catalyst, alkyl bromides, C–H bond activation conditions (Org. Biomol. Chem., 2018, 16, 3419-3427). |
Why This Matters
This established reactivity profile makes the compound a critical, non-substitutable tool for synthetic chemists requiring high-yielding, regioselective C–H functionalization methodologies.
- [1] A. Mariappan, K. M. Das, M. Jeganmohan, Remote alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(II)-catalyzed C–H bond activation. Org. Biomol. Chem. 2018, 16, 3419-3427. View Source
